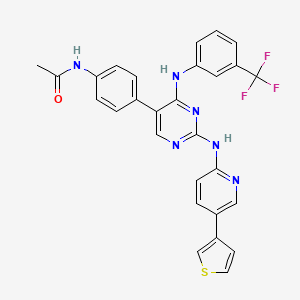

Cathepsin C-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H21F3N6OS |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

N-[4-[2-[(5-thiophen-3-yl-2-pyridinyl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]phenyl]acetamide |

InChI |

InChI=1S/C28H21F3N6OS/c1-17(38)34-22-8-5-18(6-9-22)24-15-33-27(36-25-10-7-19(14-32-25)20-11-12-39-16-20)37-26(24)35-23-4-2-3-21(13-23)28(29,30)31/h2-16H,1H3,(H,34,38)(H2,32,33,35,36,37) |

InChI Key |

IKADAAAFTZQKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=NC=C(C=C4)C5=CSC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic route for the preparation of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, a complex molecule with potential applications in pharmaceutical research. Due to the absence of a single, comprehensive published synthesis, this guide outlines a multi-step pathway based on established and reliable organic chemistry transformations. The proposed synthesis is divided into three main stages:

-

Synthesis of the Key Intermediate: 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde.

-

Construction of the Cyclopropylamine Core: (1R,2R)-1-amino-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropanecarbonitrile.

-

Final Amide Coupling and Deprotection to Yield the Target Molecule.

Each stage is presented with detailed experimental protocols, and the overall synthetic workflow is illustrated with diagrams generated using the DOT language.

Part 1: Synthesis of 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde (Intermediate 3)

The synthesis of the biphenyl aldehyde intermediate is proposed to proceed in two steps, starting from commercially available materials.

Experimental Protocols

Step 1.1: Synthesis of 4-bromo-N-(4-methylpiperazin-1-yl)benzenesulfonamide (Intermediate 1)

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-bromobenzenesulfonyl chloride | 255.5 g/mol | 0.1 mol | 1.0 | 25.55 g |

| 1-methylpiperazine | 100.16 g/mol | 0.11 mol | 1.1 | 11.02 g |

| Triethylamine | 101.19 g/mol | 0.12 mol | 1.2 | 12.14 g |

| Dichloromethane (DCM) | - | - | - | 250 mL |

Procedure:

-

To a stirred solution of 1-methylpiperazine and triethylamine in dichloromethane at 0 °C, a solution of 4-bromobenzenesulfonyl chloride in dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford Intermediate 1 .

Step 1.2: Suzuki-Miyaura Coupling to form 4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-carbaldehyde (Intermediate 3)

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Intermediate 1 | (Calculated) | 0.05 mol | 1.0 | (Calculated) |

| 4-formylphenylboronic acid | 149.92 g/mol | 0.06 mol | 1.2 | 8.99 g |

| Pd(PPh₃)₄ | 1155.56 g/mol | 0.0025 mol | 0.05 | 2.89 g |

| Sodium Carbonate | 105.99 g/mol | 0.15 mol | 3.0 | 15.90 g |

| Toluene/Ethanol/Water | - | - | - | 150 mL (3:1:1) |

Procedure:

-

A mixture of Intermediate 1 , 4-formylphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate in a toluene/ethanol/water solvent system is degassed with argon for 20 minutes.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours under an argon atmosphere.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield Intermediate 3 .

The Role of Cathepsin C Inhibition in the Study of Neutrophil Serine Proteases: A Technical Guide Featuring Brensocatib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Cathepsin C inhibitors for the study of neutrophil serine proteases (NSPs). Due to the limited public data on "Cathepsin C-IN-3," this document will focus on a well-characterized, potent, and selective Cathepsin C inhibitor, Brensocatib (formerly AZD7986) , as a representative tool for researchers. Brensocatib is an oral, reversible dipeptidyl peptidase I (DPP-I, also known as Cathepsin C) inhibitor that has undergone extensive preclinical and clinical evaluation, providing a wealth of data on its mechanism of action and effects on neutrophil biology.[1][2][3]

Introduction to Cathepsin C and Neutrophil Serine Proteases

Neutrophils are a critical component of the innate immune system, and their granules contain a variety of potent effector proteins, including the neutrophil serine proteases (NSPs): neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][4] These proteases are synthesized as inactive zymogens and require post-translational modification for their activation.[5]

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in this activation process by cleaving the N-terminal dipeptide from the NSP zymogens.[3][5] This activation is essential for the proper functioning of neutrophils in host defense. However, excessive or dysregulated NSP activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and vasculitis. Therefore, inhibiting Cathepsin C presents a targeted therapeutic strategy to attenuate the activity of multiple NSPs simultaneously.[1][4]

Brensocatib: A Potent and Selective Cathepsin C Inhibitor

Brensocatib is a small molecule inhibitor of Cathepsin C that has demonstrated significant potential in modulating NSP activity.[2] Its mechanism of action involves the reversible and competitive inhibition of dipeptidyl peptidase 1 (DPP1), thereby preventing the activation of NE, PR3, and CatG.[2][6]

Chemical Properties of Brensocatib

| Property | Value |

| IUPAC Name | (2S)-N-[(1S)-1-cyano-2-(4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl)ethyl]-1,4-oxazepane-2-carboxamide |

| Molecular Formula | C23H24N4O4 |

| Molecular Weight | 420.47 g/mol |

| CAS Number | 1639533-57-5 |

In Vitro and In Vivo Activity of Brensocatib

Brensocatib has been shown to be a highly potent inhibitor of Cathepsin C and effectively reduces the activity of downstream NSPs in both cellular and in vivo models.

| Assay Type | Target/Model | Endpoint | Result | Reference |

| Enzymatic Assay | Human Cathepsin C | IC50 | 0.9 nM | [7] |

| Cell-Based Assay | U937 cells | NE Activity Inhibition (IC50) | 0.7 nM | [7] |

| Cell-Based Assay | THP-1 cells | Cathepsin C Activity Inhibition (IC50) | 2 nM | [8] |

| Cell-Based Assay | U937 cells | Cathepsin C Activity Inhibition (IC50) | 3 nM | [8] |

| In Vivo (Mouse) | BALF Neutrophils | NE Activity Inhibition (5 mg/kg) | 99% | [7] |

| In Vivo (Mouse) | BALF Neutrophils | PR3 Activity Inhibition (5 mg/kg) | 94% | [7] |

| Clinical Trial (Phase 2) | Human Sputum | NE Activity Inhibition (25 mg) | ~90% | [9] |

| Clinical Trial (Phase 2) | Human Sputum | PR3 Activity Inhibition (25 mg) | 53% | [9] |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of a Cathepsin C inhibitor like Brensocatib. These are based on methodologies reported in preclinical and clinical studies.[1][10][11]

In Vitro Cathepsin C Enzymatic Assay

This protocol outlines a method to determine the in vitro potency of a test compound against purified Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Test compound (e.g., Brensocatib) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the microplate, add the test compound dilutions to the wells. Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).

-

Add recombinant Cathepsin C to all wells except the no-enzyme control.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Neutrophil Serine Protease Activity Assay

This protocol describes a method to assess the effect of a Cathepsin C inhibitor on the activity of NSPs in a cellular context.

Materials:

-

Neutrophil-like cell line (e.g., U937 or HL-60) or primary human neutrophils

-

Cell culture medium

-

Test compound (e.g., Brensocatib)

-

Cell lysis buffer

-

Fluorogenic substrates for NE, PR3, and CatG

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Culture the cells in the presence of various concentrations of the test compound for a period sufficient to affect NSP maturation (e.g., 24-48 hours).

-

Harvest the cells and wash with PBS.

-

Lyse the cells to release the NSP content.

-

In a 96-well plate, add the cell lysates to separate wells for each NSP to be assayed.

-

Add the specific fluorogenic substrate for NE, PR3, or CatG to the respective wells.

-

Measure the fluorescence intensity over time using a plate reader.

-

Determine the NSP activity for each concentration of the test compound and calculate the percentage of inhibition relative to the vehicle-treated control.

In Vivo Assessment of NSP Activity in a Rodent Model

This protocol provides a general workflow for evaluating the in vivo efficacy of a Cathepsin C inhibitor in a rodent model of inflammation.[10]

Materials:

-

Rodent model of inflammation (e.g., collagen-induced arthritis in rats)[10]

-

Test compound (e.g., Brensocatib) formulated for oral administration

-

Vehicle control

-

Anesthesia

-

Surgical tools for tissue collection

-

Buffer for tissue homogenization

-

NSP activity assay reagents (as in 3.2)

Procedure:

-

Acclimate the animals and induce the inflammatory condition.

-

Administer the test compound or vehicle orally at the desired dose and frequency for the duration of the study.

-

At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., bone marrow, blood, inflamed tissue).[10]

-

Isolate neutrophils or prepare tissue homogenates.

-

Measure the activity of NE, PR3, and CatG in the samples using specific fluorogenic substrates as described in the cell-based assay protocol.

-

Compare the NSP activity in the treated group to the vehicle control group to determine the in vivo efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The inhibition of Cathepsin C has a direct impact on the activation of NSPs, which in turn affects various downstream signaling pathways involved in inflammation and tissue damage.

Conclusion

The inhibition of Cathepsin C provides a powerful and specific mechanism to probe the function of neutrophil serine proteases in health and disease. Brensocatib serves as a prime example of a well-characterized inhibitor that has advanced our understanding of the role of NSPs in inflammatory conditions. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the complex biology of neutrophils and developing novel therapeutics for neutrophil-driven diseases.

References

- 1. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]

- 2. go.drugbank.com [go.drugbank.com]

- 3. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brinsupri | European Medicines Agency (EMA) [ema.europa.eu]

- 7. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in … [ouci.dntb.gov.ua]

- 11. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]

Navigating the Chemical Landscape of Cathepsin C Inhibition: A Technical Guide

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Cathepsin C Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of potent and selective inhibitors of Cathepsin C (CTSC), a lysosomal cysteine protease and a key therapeutic target for a range of inflammatory diseases. While the specific compound "Cathepsin C-IN-3" does not appear in publicly available literature, this whitepaper will focus on well-characterized inhibitors, with a particular emphasis on the clinically advanced molecule, brensocatib (formerly INS1007), to illuminate the core principles of CTSC inhibition.

The Critical Role of Cathepsin C in Inflammation

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), plays a crucial role in the activation of a cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] These proteases, when overactive, are implicated in the pathology of numerous inflammatory conditions such as bronchiectasis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[3][4] By inhibiting CTSC, the activation of these downstream proteases is attenuated, offering a promising therapeutic strategy to mitigate tissue damage and inflammation.[5]

Quantitative Analysis of Cathepsin C Inhibitors

The development of potent and selective Cathepsin C inhibitors has been a significant focus of pharmaceutical research. The following table summarizes the inhibitory activities of key compounds, providing a comparative view of their potencies.

| Compound ID | Chemical Class | Target | IC50 (nM) | Ki (nM) | Cell-based Potency (nM) | Notes |

| Brensocatib | Dipeptide Nitrile | Cathepsin C | 1.8[6] | - | 5.4 (U937 cells)[6] | Reversible, covalent inhibitor. Currently in Phase 3 clinical trials for non-cystic fibrosis bronchiectasis.[3] |

| AZD7986 | Nitrile | Cathepsin C | pIC50 = 8.4[3] | - | pIC50 = 8.4 (THP1 cells)[3] | Potent, reversible, and selective inhibitor. |

| BI 1291583 | Not specified | Cathepsin C | 0.9[4] | - | 0.7 (U937 cells)[4] | High selectivity over related cathepsins.[4] |

| Gallotannin Deriv. (1) | Gallotannin | Cathepsin C | 32.69 ± 2.95[7] | - | - | Isolated from traditional Chinese medicine.[7] O-galloyl groups at specific positions are favorable for inhibition.[7] |

| IcatCXPZ-01 | Dipeptide Nitrile | Cathepsin C | 15 ± 1[3] | - | - | Reversible, potent, and cell-permeable inhibitor.[3] |

| Phosphonate Dipeptides | Phosphonate | Cathepsin C | - | 23 - 51[3] | - | Non-covalent inhibitors.[3] |

Unraveling the Mechanism: Experimental Protocols

The characterization of Cathepsin C inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant Human Cathepsin C Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human Cathepsin C.

Materials:

-

Recombinant human Cathepsin C enzyme

-

Fluorogenic substrate (e.g., (H-Gly-Phe)₂-AMC)

-

Assay buffer (e.g., 50 mM MES, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.0)

-

Test compound

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 10 µL of recombinant human Cathepsin C enzyme (final concentration ~1 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction for each well.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

U937 Cell-Based Neutrophil Elastase Activity Assay

Objective: To assess the ability of a test compound to inhibit the production of active neutrophil elastase in a human cell line.

Materials:

-

U937 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

Neutrophil elastase substrate (e.g., MeOSuc-AAPV-pNA)

-

Lysis buffer

-

Test compound

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Culture U937 cells in RPMI-1640 medium.

-

Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Treat the differentiated cells with a serial dilution of the test compound for 24 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add the cell lysate to a 96-well plate.

-

Add the neutrophil elastase substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the neutrophil elastase activity and determine the IC50 value of the test compound.

Visualizing the Science

To better understand the biological context and experimental processes, the following diagrams have been generated.

Caption: Cathepsin C activates pro-NSPs, leading to inflammation. Inhibitors block this activation.

Caption: A typical workflow for identifying and optimizing novel Cathepsin C inhibitors.

Conclusion

The inhibition of Cathepsin C represents a validated and promising approach for the treatment of neutrophilic inflammatory diseases. The development of potent and selective inhibitors, exemplified by the clinical progress of brensocatib, underscores the therapeutic potential of this target. Understanding the structure-activity relationships, guided by robust in vitro and cell-based assays, is paramount for the design of next-generation Cathepsin C inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Isolation, synthesis and structure-activity relationships of gallotannin derivatives as cathepsin C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Potential of Cathepsin C-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin C-IN-3, a potent inhibitor of Cathepsin C, and its implications for immune cell function. This document delves into the core mechanism of action, presents available quantitative data, and outlines representative experimental protocols relevant to the study of this and similar compounds.

Introduction: Cathepsin C - A Master Regulator of Immune Cell Proteases

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the innate and adaptive immune systems.[1][2] Its primary function is the activation of a variety of pro-inflammatory serine proteases within immune cells.[2] This is achieved through the removal of an N-terminal dipeptide from the inactive zymogens of these proteases.

Key immune cells and the serine proteases activated by Cathepsin C include:

-

Neutrophils: Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[2]

-

Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: Granzymes A and B.[2]

-

Mast Cells: Chymase and Tryptase.

The activation of these serine proteases is a critical step in various immune responses, including host defense against pathogens, inflammation, and tissue remodeling. However, dysregulated activity of these proteases is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[1] Consequently, the inhibition of Cathepsin C presents a compelling therapeutic strategy for mitigating the downstream effects of excessive serine protease activity.

This compound: A Potent and Specific Inhibitor

This compound, also identified as compound SF11, is a potent inhibitor of the Cathepsin C enzyme.[3][4] While the detailed chemical structure and synthesis of this compound are not widely available in peer-reviewed literature, its inhibitory activity has been quantified, positioning it as a valuable tool for immunological research and a potential starting point for drug discovery programs.

Quantitative Data for this compound

The inhibitory potency of this compound has been determined through both enzymatic and cell-based assays. The available data is summarized in the table below.

| Target | Assay Type | IC50 Value (nM) |

| Cathepsin C | Enzymatic Assay | 61.79[3][4] |

| THP-1 cells | Cell-based Assay | 101.5[3][5] |

| U937 cells | Cell-based Assay | 86.5[3] |

Table 1: Inhibitory Potency of this compound

Impact on Immune Cell Function

The available data demonstrates that this compound effectively inhibits Cathepsin C activity in the human monocytic cell lines THP-1 and U937.[3] These cell lines are commonly used as models for monocyte and macrophage function. Inhibition of Cathepsin C in these cells is expected to prevent the activation of downstream serine proteases, thereby modulating their inflammatory responses.

Based on the known role of Cathepsin C, the impact of this compound on other key immune cells can be inferred:

-

Neutrophils: Inhibition of Cathepsin C by this compound would be expected to block the activation of neutrophil elastase, cathepsin G, and proteinase 3. This would likely lead to a reduction in neutrophil-mediated tissue damage and inflammation.

-

T Lymphocytes and NK Cells: In cytotoxic T lymphocytes and natural killer cells, this compound would likely prevent the activation of granzymes A and B, which are crucial for inducing apoptosis in target cells, such as virus-infected or tumor cells.

-

Mast Cells: The activation of mast cell-specific proteases, chymase and tryptase, would also be inhibited by this compound, potentially reducing the allergic and inflammatory responses mediated by these cells.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and the experimental approaches for evaluating inhibitors like this compound, the following diagrams are provided.

Caption: Cathepsin C signaling pathway in immune cells.

Caption: General experimental workflow for inhibitor characterization.

Representative Experimental Protocols

While the specific experimental protocols used to characterize this compound are not publicly available, this section provides representative methodologies for key assays used in the evaluation of Cathepsin C inhibitors.

Cathepsin C Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Cathepsin C.

Materials:

-

Recombinant human Cathepsin C

-

Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 6.0

-

Substrate: (H-Gly-Arg)2-AMC (or similar fluorogenic substrate)

-

Test Compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in Assay Buffer.

-

In the microplate, add the test compound dilutions.

-

Add recombinant Cathepsin C to each well to a final concentration of 1-5 nM.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10-50 µM.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

The rate of reaction (slope of the linear portion of the fluorescence curve) is calculated.

-

The percent inhibition is determined relative to a vehicle control (e.g., DMSO).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Cathepsin C Activity Assay

This assay measures the ability of a compound to inhibit Cathepsin C activity within a cellular context.

Materials:

-

Immune cells (e.g., THP-1, U937, or primary neutrophils)

-

Cell culture medium

-

Lysis Buffer: 50 mM Sodium Acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5

-

Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5

-

Fluorogenic Cathepsin C substrate

-

Test Compound (this compound)

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-24 hours).

-

Wash the cells with PBS and then lyse the cells with Lysis Buffer.

-

Transfer the cell lysates to a black 96-well plate.

-

Add the fluorogenic substrate to the lysates.

-

Measure the fluorescence intensity over time.

-

Calculate the percent inhibition and determine the cellular IC50 value as described for the enzymatic assay.

Conclusion

This compound (compound SF11) is a potent inhibitor of Cathepsin C, demonstrating significant activity in both enzymatic and cell-based assays. Its ability to block the function of this key protease-activating enzyme highlights its potential as a valuable research tool for dissecting the roles of serine proteases in various immune processes. Furthermore, the development of potent and selective Cathepsin C inhibitors like this compound represents a promising avenue for the discovery of novel therapeutics for a range of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the selectivity profile, in vivo efficacy, and pharmacokinetic properties of this compound.

References

Preliminary in vitro studies with Cathepsin C-IN-3

An in-depth search for preliminary in vitro studies specifically mentioning "Cathepsin C-IN-3" did not yield any results for a compound with this exact designation. The scientific literature and available data repositories do not contain information on a molecule named "this compound."

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific inhibitor. It is possible that "this compound" may be an internal compound name not yet disclosed in public literature, a typographical error, or a designation that is not widely recognized.

For researchers, scientists, and drug development professionals interested in the in vitro study of Cathepsin C inhibitors, it is recommended to search for data on known and published inhibitors such as brensocatib (INS1007) , BI-9740 , or MOD06051 . These compounds have been characterized in the scientific literature, and data regarding their in vitro activity, experimental protocols, and effects on relevant signaling pathways are available.

Methodological & Application

Application Notes and Protocols for Cathepsin C-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (CTS-C), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases in immune cells, including neutrophil elastase, proteinase 3, and cathepsin G.[1] Dysregulation of Cathepsin C activity is implicated in various inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-3 is a potent and selective inhibitor of Cathepsin C, and this document provides detailed protocols for its in vitro characterization using both enzymatic and cell-based assays.

Mechanism of Action

Cathepsin C functions as an amino-terminal dipeptidyl exopeptidase, removing dipeptides from the N-termini of proteins and peptides.[2] This enzymatic activity is crucial for the processing and activation of zymogens of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation. By inhibiting Cathepsin C, this compound prevents the activation of these NSPs, thereby reducing downstream inflammatory processes mediated by activated neutrophils.

Data Presentation

Table 1: In Vitro Efficacy of Cathepsin C Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line |

| This compound (Example Data) | Cathepsin C | Enzymatic (Fluorogenic) | 50 | - |

| Cathepsin C-IN-5 | Cathepsin C | Enzymatic | 59.9 | - |

| Cathepsin C-IN-5 | Cathepsin C | Cell-based (Activity) | 70.2 | U937 |

| Cathepsin C-IN-5 | Cathepsin C | Cell-based (Activity) | 115.4 | THP-1 |

| Brensocatib | Cathepsin C | Enzymatic | 1.8 | - |

Table 2: Selectivity Profile of Cathepsin C-IN-5 (Example)

| Cathepsin | IC50 (µM) |

| Cathepsin C | 0.0599 |

| Cathepsin L | 4.26 |

| Cathepsin S | >5 |

| Cathepsin B | >5 |

| Cathepsin K | >5 |

Data for this compound is representative. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Cathepsin C Enzymatic Assay (Fluorogenic)

This protocol describes the determination of the potency of this compound against purified human Cathepsin C enzyme.

Materials:

-

Recombinant Human Cathepsin C (active)

-

Fluorogenic Substrate: (H-Gly-Arg)₂-AMC or Gly-Phe-AMC

-

Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 1 mM EDTA

-

This compound

-

Positive Control Inhibitor (e.g., Cathepsin C-IN-5)

-

DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant human Cathepsin C in Assay Buffer to a final concentration of 2 µg/mL.[3]

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or control inhibitor to the appropriate wells.

-

For control wells (0% and 100% inhibition), add 5 µL of Assay Buffer with and without enzyme, respectively.

-

Add 10 µL of the diluted Cathepsin C enzyme solution to all wells except the 100% inhibition control.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.[3]

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (final concentration 20 µM) to all wells to start the reaction.[3]

-

Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader at 25°C for 30 minutes, with readings every 1-2 minutes.[3]

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Cathepsin C Activity Assay

This protocol measures the ability of this compound to inhibit intracellular Cathepsin C activity in a relevant cell line, such as the human monocytic cell line U937.

Materials:

-

U937 cells

-

Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

-

Cell-permeable Fluorogenic Substrate for Cathepsin C (e.g., (NH₂-aminobutyric-homophenylalanine)₂-rhodamine)

-

This compound

-

Positive Control Inhibitor (e.g., Cathepsin C-IN-5)

-

DMSO

-

PBS (Phosphate Buffered Saline)

-

96-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Culture U937 cells according to standard protocols. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a positive control inhibitor for 24 hours. Include a DMSO vehicle control.

-

Substrate Loading:

-

Wash the cells once with PBS.

-

Add the cell-permeable fluorogenic substrate at the desired final concentration in serum-free medium.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Signal Detection:

-

Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Fluorescence Microscopy: Wash the cells with PBS and visualize the intracellular fluorescence using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) for each treatment group.

-

Calculate the percent inhibition of Cathepsin C activity relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Workflow for the Cathepsin C enzymatic assay.

Caption: Simplified signaling pathway of Cathepsin C activation and its inhibition.

References

Application Notes and Protocols for U937 Cell Line Experiments with Cathepsin C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the U937 human myeloid cell line in studies involving Cathepsin C inhibitors. The protocols outlined below cover cell culture, inhibitor treatment, and subsequent analysis to evaluate the efficacy and mechanism of action of compounds like Cathepsin C-IN-3.

Introduction to U937 Cells and Cathepsin C

The U937 cell line, derived from a patient with histiocytic lymphoma, is a valuable in vitro model for studying monocyte and macrophage biology.[1][2] These cells grow in suspension and can be differentiated into a macrophage-like phenotype.[3][4] U937 cells are particularly relevant for studying Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) because they constitutively express and process neutrophil serine proteases (NSPs) like neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[5][6]

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of these NSPs by cleaving an N-terminal dipeptide from their zymogen forms.[7][8][9] Dysregulated NSP activity is implicated in various inflammatory diseases, making Cathepsin C an attractive therapeutic target.[7][10][11] Inhibitors of Cathepsin C are being developed to block the activation of NSPs and thereby reduce inflammation and tissue damage.[7][11]

Key Applications

-

Screening and Potency Determination: U937 cells serve as an excellent platform to screen for and determine the potency (e.g., IC50 values) of Cathepsin C inhibitors.[5][12]

-

Mechanism of Action Studies: Investigating the downstream effects of Cathepsin C inhibition on NSP activation and subsequent cellular functions.

-

Cytotoxicity Assays: Assessing the potential toxic effects of Cathepsin C inhibitors on a relevant human cell line.[7]

-

Anti-inflammatory Activity: Evaluating the ability of inhibitors to modulate the production and release of inflammatory cytokines.[13]

Experimental Protocols

U937 Cell Culture

This protocol details the standard procedure for maintaining and subculturing the U937 cell line.

Materials:

-

U937 cells (e.g., ATCC CRL-1593.2)

-

Penicillin-Streptomycin solution (100X)[3]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[3]

-

Thawing Frozen Cells: Rapidly thaw a vial of frozen U937 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Seed the cells in a T-75 flask at a density of 1-2 x 10^5 viable cells/mL.[2] Maintain the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[2][3]

-

Subculturing: Cultures can be maintained by adding fresh medium every 3 to 4 days or by centrifugation and resuspension in fresh medium at the recommended seeding density.[2][3]

-

Cell Viability: Before each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is recommended.

Treatment of U937 Cells with this compound

This protocol describes the treatment of U937 cells with a Cathepsin C inhibitor to assess its biological activity.

Materials:

-

U937 cells in suspension culture

-

Complete growth medium

-

This compound (or a similar inhibitor like BI 1291583 or Cathepsin C-IN-5)

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 180 µL of complete growth medium.[14]

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment: Add 20 µL of the diluted inhibitor or vehicle control (DMSO in medium) to the appropriate wells.

-

Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.[5][7] The incubation time may need to be optimized depending on the specific assay.

Neutrophil Elastase (NE) Activity Assay

This assay measures the activity of intracellular NE, a direct downstream target of Cathepsin C. A reduction in NE activity indicates successful inhibition of Cathepsin C.

Materials:

-

Treated U937 cells (from Protocol 2)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)[14]

-

Assay buffer

-

Fluorometer (plate reader)

Procedure:

-

Cell Lysis: After incubation with the inhibitor, pellet the cells by centrifugation. Wash the cells with ice-cold PBS. Resuspend the cell pellet in lysis buffer.

-

Lysate Collection: Incubate the cell suspension on ice for 10-15 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Enzyme Assay: In a black 96-well plate, add a standardized amount of protein from each cell lysate. Add the NE substrate to each well.

-

Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the NE activity.

-

Data Analysis: Normalize the NE activity to the total protein concentration. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

Cell Viability/Cytotoxicity Assay

This assay is crucial to determine if the observed effects of the inhibitor are due to specific enzyme inhibition or general cytotoxicity.

Materials:

-

Treated U937 cells (from Protocol 2)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Trypan Blue)

Procedure:

-

Following the 24-48 hour incubation with the inhibitor, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.

-

Calculate the percentage of viable cells for each inhibitor concentration relative to the vehicle control.

Western Blot Analysis for Cathepsin C

This protocol can be used to assess the expression levels of Cathepsin C in U937 cells.

Materials:

-

U937 cell lysates (prepared as in NE Activity Assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Cathepsin C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Cathepsin C antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.[16]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Potency of Cathepsin C Inhibitors in U937 Cells

| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| BI 1291583 | Cathepsin C | U937 | 0.7 | [5][12] |

| Cathepsin C-IN-5 | Cathepsin C | U937 | 70.2 |[13] |

Table 2: Effect of Cathepsin C-IN-5 on Cytokine Levels

| Cytokine | Effect of Cathepsin C-IN-5 | Note | Reference |

|---|---|---|---|

| TNF-α | Decreased | Pro-inflammatory | [13] |

| IL-6 | Decreased | Pro-inflammatory | [13] |

| GM-CSF | Decreased | Pro-inflammatory | [13] |

| IL-10 | Increased | Anti-inflammatory |[13] |

Visualizations

Signaling Pathway of Cathepsin C in U937 Cells

The following diagram illustrates the role of Cathepsin C in the activation of neutrophil serine proteases within U937 cells and the point of intervention for inhibitors like this compound.

References

- 1. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]

- 2. bcrj.org.br [bcrj.org.br]

- 3. static.igem.org [static.igem.org]

- 4. U937 monocyte cell culture and differentiation [bio-protocol.org]

- 5. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and processing of proteinase 3 in U937 cells. Processing pathways are distinct from those of cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iscrm.uw.edu [iscrm.uw.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. oaepublish.com [oaepublish.com]

- 12. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7tmantibodies.com [7tmantibodies.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Cathepsin C Inhibition with Cathepsin C-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases involved in inflammatory and immune responses.[1][2] It functions by removing dipeptides from the N-terminus of its substrates.[1] Dysregulation of Cathepsin C activity has been implicated in various inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-3 is a potent inhibitor of Cathepsin C with a reported IC50 of 61.79 nM. This document provides a detailed protocol for measuring the inhibition of Cathepsin C using this compound in a biochemical assay format.

Principle of the Assay

The activity of Cathepsin C is determined using a fluorogenic substrate, Gly-Arg-7-amino-4-methylcoumarin (GR-AMC).[3][4] Cathepsin C cleaves the bond between the dipeptide and the AMC fluorophore, releasing free AMC. The liberated AMC fluoresces upon excitation at approximately 360 nm, with an emission maximum at around 460 nm. The rate of the increase in fluorescence is directly proportional to the Cathepsin C activity. In the presence of an inhibitor like this compound, the rate of AMC release is reduced, allowing for the quantification of the inhibitor's potency.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human Cathepsin C | R&D Systems | 1071-CY-010 or similar |

| This compound | MedChemExpress | HY-136373 or similar |

| Gly-Arg-AMC (hydrochloride) | GlpBio | GC16988 or similar |

| Assay Buffer | (see preparation below) | - |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 or similar |

| 384-well black, low-volume polypropylene plates | Greiner Bio-One | 781209 or similar |

| Plate reader with fluorescence detection | (e.g., Tecan, BMG Labtech) | - |

Assay Buffer Preparation: 50 mM Sodium Acetate (pH 5.5) 30 mM NaCl 1 mM EDTA 1 mM CHAPS 1 mM DTT Prepare fresh on the day of the experiment.

Experimental Protocols

Preparation of Stock Solutions

-

Recombinant Human Cathepsin C: Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 0.1-1.0 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

-

Gly-Arg-AMC: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C, protected from light.

Experimental Workflow Diagram

Caption: Workflow for Cathepsin C Inhibition Assay.

Detailed Assay Protocol

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute these DMSO stocks into Assay Buffer to create the final working concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize its effect on enzyme activity.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted this compound solutions to the wells of a 384-well plate.

-

Include control wells:

-

No-enzyme control: 10 µL of Assay Buffer (for background fluorescence).

-

No-inhibitor control (100% activity): 10 µL of Assay Buffer containing the same final percentage of DMSO as the inhibitor wells.

-

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of Recombinant Human Cathepsin C in Assay Buffer (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

-

Add 10 µL of the Cathepsin C working solution to all wells except the no-enzyme control wells.

-

Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of Gly-Arg-AMC in Assay Buffer (e.g., 2X the final desired concentration). The final substrate concentration should ideally be at or below the Km value for accurate IC50 determination.

-

Initiate the reaction by adding 20 µL of the Gly-Arg-AMC working solution to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Presentation and Analysis

Raw Data Collection

The primary output will be the fluorescence intensity measurements over time for each concentration of this compound.

Calculation of Initial Rates

-

For each well, plot the fluorescence intensity versus time.

-

Determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the curve. The rates are typically expressed as Relative Fluorescence Units per minute (RFU/min).

Dose-Response Curve and IC50 Determination

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no-inhibitor))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Quantitative Data

The results of the inhibition assay can be summarized in the following tables:

Table 1: this compound Inhibition Data

| [this compound] (nM) | Average Rate (RFU/min) | Standard Deviation | % Inhibition |

| 0 (Control) | 0 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 | |||

| 5000 |

Table 2: IC50 Value for this compound

| Inhibitor | IC50 (nM) | 95% Confidence Interval |

| This compound | [Calculated Value] | [Lower Bound] - [Upper Bound] |

Signaling Pathway Diagram

While this compound directly inhibits the enzyme, understanding the broader context of Cathepsin C's role is crucial. The following diagram illustrates the signaling pathway in which Cathepsin C is involved.

Caption: Cathepsin C activation of serine proteases.

Conclusion

This document provides a comprehensive protocol for the in vitro characterization of this compound's inhibitory activity against Cathepsin C. Adherence to this protocol will enable researchers to reliably determine the potency of this and other potential inhibitors, aiding in the discovery and development of novel therapeutics for inflammatory diseases.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Recombinant Human Cathepsin C/DPPI Protein, CF 1071-CY-010: R&D Systems [rndsystems.com]

Application Notes and Protocols for the Evaluation of a Novel Cathepsin C Inhibitor: a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the preclinical characterization of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, a potent and selective inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I, DPP1). This compound holds therapeutic potential for treating a range of inflammatory diseases driven by excessive neutrophil serine protease (NSP) activity.

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2] By inhibiting Cathepsin C, this compound is designed to decrease the activity of these downstream proteases, thereby mitigating the tissue damage and inflammation characteristic of various neutrophilic inflammatory diseases.[3][4] Several Cathepsin C inhibitors are currently in clinical development for conditions such as bronchiectasis, demonstrating the promise of this therapeutic approach.[5][6][7]

Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of Cathepsin C, which in turn prevents the activation of pro-NSPs into their active forms. This upstream intervention offers a broad anti-inflammatory effect by simultaneously reducing the activity of multiple NSPs.[3]

Figure 1: Signaling pathway of Cathepsin C inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity

| Compound | Cathepsin C IC50 (nM) | Cathepsin B IC50 (µM) | Cathepsin K IC50 (µM) | Cathepsin L IC50 (µM) | Cathepsin S IC50 (µM) |

| Test Compound | Expected <10 | Expected >100 | Expected >100 | Expected >100 | Expected >100 |

| Brensocatib | 1.6 | >100 | >100 | >100 | >100 |

| BI 1291583 | 0.9[8] | >6000-fold selectivity[9] | >6000-fold selectivity[9] | >6000-fold selectivity[9] | >6000-fold selectivity[9] |

| HSK31858 | 57.4[10] | >100 | >100 | >100 | >100 |

Table 2: Cellular Activity in U937 Cells

| Compound | NE Activity Inhibition IC50 (nM) | PR3 Activity Inhibition IC50 (nM) | Cell Viability (at 10 µM) |

| Test Compound | Expected <10 | Expected <20 | Expected >90% |

| BI 1291583 | 0.7[9] | Not Reported | 93-98%[9] |

Table 3: In Vivo Efficacy in Mouse LPS-Induced Lung Inflammation Model

| Treatment Group | NE Activity in BALF (% Inhibition) | PR3 Activity in BALF (% Inhibition) | Total BALF Cell Count (x105) |

| Vehicle Control | 0 | 0 | 5.2 ± 0.8 |

| Test Compound (10 mg/kg) | Expected >80% | Expected >60% | Expected <2.0 |

| BI 1291583 (dose not specified) | up to 97% | up to 99% | Not Reported |

| HSK31858 (3 mg/kg) | ~70% | Not Reported | ~2.5 |

Experimental Protocols

Figure 2: Experimental workflow for preclinical evaluation.

Enzymatic Activity and Selectivity Assays

Objective: To determine the in vitro potency of the test compound against human Cathepsin C and its selectivity against other related cathepsins.

Protocol:

-

Reagents:

-

Recombinant human Cathepsin C, B, K, L, and S.

-

Fluorogenic substrate: (H-Gly-Arg)2-AMC for Cathepsin C, Z-FR-AMC for Cathepsins B and L, Z-LR-AMC for Cathepsin K, and Z-VVR-AMC for Cathepsin S.

-

Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5.

-

Test compound and reference inhibitors (e.g., Brensocatib).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well black plate, add 50 µL of assay buffer, 25 µL of the diluted compound, and 25 µL of the respective cathepsin enzyme.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the corresponding fluorogenic substrate.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell-Based Potency and Viability Assays

Objective: To assess the ability of the test compound to inhibit the activation of neutrophil serine proteases in a cellular context and to evaluate its cytotoxicity.

Protocol:

-

Cell Line: Human monocytic cell line U937, which can be differentiated into a neutrophil-like phenotype.

-

Procedure for NE and PR3 Activity Inhibition:

-

Culture U937 cells and differentiate them with DMSO for 5 days.

-

Treat the differentiated cells with a serial dilution of the test compound for 24 hours.

-

Lyse the cells and measure the intracellular NE and PR3 activity using specific fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for NE, Boc-Ala-Pro-Val-pNA for PR3).

-

Determine the IC50 values for the inhibition of NE and PR3 activity.

-

-

Procedure for Cell Viability:

-

Plate U937 cells in a 96-well plate and treat with a serial dilution of the test compound for 48 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the percentage of viable cells relative to the vehicle control.

-

In Vivo Efficacy in a Mouse Model of LPS-Induced Lung Inflammation

Objective: To evaluate the in vivo efficacy of the test compound in reducing neutrophil-driven inflammation in the lungs.

Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Administer the test compound or vehicle orally once daily for 3 days.

-

On day 3, one hour after the final dose, challenge the mice with an intranasal instillation of lipopolysaccharide (LPS) (10 µg in 50 µL saline) to induce lung inflammation.

-

24 hours after LPS challenge, euthanize the mice and perform bronchoalveolar lavage (BAL) with PBS.

-

Centrifuge the BAL fluid (BALF) and collect the supernatant and cell pellet.

-

Determine the total cell count in the BALF using a hemocytometer.

-

Measure the NE and PR3 activity in the BALF supernatant using specific substrates.

-

Calculate the percentage of inhibition of NE and PR3 activity compared to the vehicle-treated group.

-

Conclusion

This set of application notes and protocols provides a robust framework for the preclinical evaluation of a-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide. The described experiments will enable researchers to characterize its potency, selectivity, cellular activity, and in vivo efficacy, providing essential data to support its further development as a potential therapeutic for neutrophil-mediated inflammatory diseases. The provided data from analogous compounds in clinical development serve as a benchmark for the expected performance of this novel Cathepsin C inhibitor.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Breakthrough of DPP-1 Inhibitor in decreasing the exacerbation frequency of bronchiectasis (Lancet Respir Med) | EurekAlert! [eurekalert.org]

- 6. chiesi.com [chiesi.com]

- 7. researchgate.net [researchgate.net]

- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of HSK31858, a novel oral dipeptidyl peptidase‐1 inhibitor, in healthy volunteers: An integrated phase 1, randomized, double‐blind, placebo‐controlled, single‐ and multiple‐ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin C-IN-3 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several serine proteases expressed in immune cells.[1][2][3] These serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3, are crucial for various inflammatory and immune responses.[3][4] Dysregulation of Cathepsin C activity is implicated in a range of inflammatory diseases, making it a compelling therapeutic target.[4]

Cathepsin C-IN-3 is a potent and selective small molecule inhibitor of Cathepsin C. These application notes provide detailed protocols for the utilization of this compound in primary cell cultures, with a focus on primary human neutrophils and monocytes. The provided methodologies will guide researchers in assessing the biological effects of Cathepsin C inhibition in these key immune cell populations.

Product Information: this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₁F₃N₆OS | N/A |

| Molecular Weight | 546.57 g/mol | N/A |

| IC₅₀ (Cathepsin C) | 61.79 nM | N/A |

| IC₅₀ (THP-1 cells) | 101.5 nM | N/A |

| IC₅₀ (U937 cells) | 86.5 nM | N/A |

Table 1: Physicochemical and In Vitro Efficacy Data for this compound.

Recommended Starting Concentrations for Primary Cells

The optimal concentration of this compound for primary cell cultures should be determined empirically for each cell type and experimental condition. Based on the IC₅₀ values in monocytic cell lines (THP-1 and U937), a starting concentration range of 100 nM to 1 µM is recommended for primary monocytes and neutrophils. A dose-response experiment is crucial to identify the optimal concentration for inhibiting Cathepsin C activity without inducing significant cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Isolation and Culture of Primary Human Neutrophils

Materials:

-

Fresh human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS or other density gradient medium

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Protocol:

-

Carefully layer 15-20 mL of whole blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells), leaving the neutrophil/erythrocyte pellet at the bottom.

-

Resuspend the pellet in HBSS and add RBC Lysis Buffer according to the manufacturer's instructions to lyse contaminating red blood cells.

-

Centrifuge at 300 x g for 10 minutes and discard the supernatant.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in complete RPMI 1640 medium.

-

Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.

-

Plate the neutrophils at the desired density for your experiment.

Isolation and Culture of Primary Human Monocytes

Materials:

-

Fresh human whole blood collected in EDTA tubes

-

RosetteSep™ Human Monocyte Enrichment Cocktail or other negative selection-based isolation kit

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Protocol:

-

Incubate the whole blood with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions. This will crosslink unwanted cells to red blood cells.

-

Dilute the antibody-treated blood with an equal volume of PBS.

-

Layer the diluted blood over Ficoll-Paque PLUS.

-

Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

-

The enriched monocyte fraction will be present at the plasma/Ficoll interface. Carefully collect this layer.

-

Wash the isolated monocytes twice with PBS.

-

Resuspend the cells in complete RPMI 1640 medium.

-

Count the cells and assess viability.

-

Plate the monocytes at the desired density. Allow the cells to adhere for 1-2 hours before proceeding with experiments.

Treatment of Primary Cells with this compound

-

Cell Plating: Plate the isolated primary neutrophils or monocytes in appropriate culture vessels (e.g., 96-well plates, 24-well plates) at a suitable density.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to primary cells.[5][6][7]

-

Vehicle Control: A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used is essential to account for any effects of the solvent on the cells.[5][6][7]

-

Treatment: Add the diluted this compound or vehicle control to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific experimental endpoint.

Assessment of Cathepsin C Inhibition: Neutrophil Elastase Activity Assay

Principle: Cathepsin C is required for the activation of neutrophil elastase. Therefore, measuring the activity of neutrophil elastase in treated cells provides an indirect readout of Cathepsin C inhibition.

Protocol:

-

After treating primary neutrophils with this compound or vehicle control, stimulate the cells with a suitable agonist (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP)) to induce degranulation and release of neutrophil elastase.

-

Collect the cell culture supernatant.

-

Use a commercially available neutrophil elastase activity assay kit, which typically utilizes a fluorogenic or colorimetric substrate specific for neutrophil elastase.

-

Follow the manufacturer's instructions to measure the enzymatic activity in the supernatants.

-

A decrease in neutrophil elastase activity in the supernatants of this compound-treated cells compared to the vehicle control indicates successful inhibition of Cathepsin C.

Cytotoxicity Assay

Principle: It is crucial to determine the concentration range at which this compound is non-toxic to the primary cells. This can be assessed using various cell viability assays.

Protocol (using a lactate dehydrogenase (LDH) assay):

-

Plate primary neutrophils or monocytes in a 96-well plate and treat with a range of this compound concentrations and a vehicle control. Include a positive control for maximal LDH release (e.g., cell lysis buffer).

-

Incubate the cells for the desired treatment duration.

-

Use a commercially available LDH cytotoxicity assay kit.

-

Transfer a portion of the cell culture supernatant to a new plate.

-

Add the LDH reaction mixture according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Signaling Pathways and Visualization

Cathepsin C inhibition is expected to impact inflammatory signaling pathways downstream of serine protease activation. Key affected pathways include the reduction of pro-inflammatory cytokine and chemokine production.[8][9] Furthermore, Cathepsin C has been implicated in the activation of the PKC/p38 MAPK/NF-κB pathway.[10][11]

Caption: Cathepsin C signaling pathway and point of inhibition.

Caption: General experimental workflow for using this compound.

Data Interpretation and Troubleshooting

-

High Cytotoxicity: If significant cell death is observed at the desired inhibitory concentrations, consider reducing the incubation time or the concentration of this compound. Ensure the DMSO concentration is not exceeding 0.1%.

-

No Inhibition of Neutrophil Elastase Activity: Confirm the activity of the this compound stock solution. Increase the concentration of the inhibitor or the pre-incubation time. Ensure that the neutrophil stimulation is effective.

-

Variability between Donors: Primary cells from different donors can exhibit significant variability in their responses. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Cathepsin C in primary cell cultures and its potential as a therapeutic target in inflammatory diseases.

References

- 1. Cathepsin C - Wikipedia [en.wikipedia.org]

- 2. core.ac.uk [core.ac.uk]

- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Up-regulation of microglial cathepsin C expression and activity in lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ctsc cathepsin C [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Cathepsin C promotes microglia M1 polarization and aggravates neuroinflammation via activation of Ca2+-dependent PKC/p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cathepsin C Regulates Cytokine-Induced Apoptosis in β-Cell Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin C Inhibition in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Note: The specific inhibitor "Cathepsin C-IN-3" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using data from a well-characterized, representative Cathepsin C inhibitor, brensocatib (formerly INS1007/AZD7986) , which has demonstrated efficacy in preclinical models of arthritis.[1][2][3][4] The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other Cathepsin C inhibitors in similar models.

Introduction to Cathepsin C in Rheumatoid Arthritis

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[3][5] In the bone marrow, Cathepsin C is essential for the maturation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[4] These NSPs, upon release from activated neutrophils at sites of inflammation, contribute significantly to tissue damage and the perpetuation of the inflammatory cascade characteristic of rheumatoid arthritis (RA).[1][2][6]

In arthritic joints, neutrophils are found in large numbers, and their released NSPs can degrade components of the extracellular matrix, such as collagen and elastin, leading to cartilage and bone destruction.[6][7] By inhibiting Cathepsin C, the activation of these downstream proteases is prevented, offering a targeted therapeutic strategy to mitigate neutrophil-mediated damage in RA.[1][2][3] Preclinical studies with Cathepsin C inhibitors have shown promising results in reducing disease severity in animal models of arthritis.[1][2][5][8][9]

Preclinical Efficacy of Brensocatib in Rodent Models of Arthritis

Brensocatib has been evaluated in two well-established animal models of rheumatoid arthritis: rat collagen-induced arthritis (CIA) and mouse collagen antibody-induced arthritis (CAIA).[1][2]

Quantitative Data Summary

The following tables summarize the key findings from these preclinical studies, demonstrating the dose-dependent efficacy of brensocatib in reducing arthritis severity and modulating neutrophil serine protease activity.

Table 1: Effect of Brensocatib on Disease Score in Rat Collagen-Induced Arthritis (CIA) [1][2]

| Treatment Group | Dose | Mean Arthritis Score (Day 30/31) | % Inhibition vs. Vehicle |

| Vehicle Control | - | ~10.5 | - |

| Brensocatib | 3 mg/kg/day | ~7.0* | ~33% |

| Brensocatib | 30 mg/kg/day | ~5.5 | ~48% |